molecular formula C4H9FN2 B13492794 (3R,4S)-4-Fluoropyrrolidin-3-amine

(3R,4S)-4-Fluoropyrrolidin-3-amine

Cat. No.: B13492794
M. Wt: 104.13 g/mol
InChI Key: NNDGWIOJJXUONO-IUYQGCFVSA-N
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Description

(3R,4S)-4-Fluoropyrrolidin-3-amine is a chiral compound with a fluorine atom attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-Fluoropyrrolidin-3-amine typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.

    Fluorination: Introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amine Introduction: The amine group can be introduced through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-Fluoropyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction can produce various amine derivatives.

Scientific Research Applications

(3R,4S)-4-Fluoropyrrolidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R,4S)-4-Fluoropyrrolidin-3-amine involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain receptors or enzymes, leading to desired biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4-Ethylpyrrolidin-3-amine: Similar structure but with an ethyl group instead of fluorine.

    (3R,4S)-4-Hydroxypyrrolidin-3-amine: Contains a hydroxyl group instead of fluorine.

Uniqueness

(3R,4S)-4-Fluoropyrrolidin-3-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can enhance metabolic stability, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C4H9FN2

Molecular Weight

104.13 g/mol

IUPAC Name

(3R,4S)-4-fluoropyrrolidin-3-amine

InChI

InChI=1S/C4H9FN2/c5-3-1-7-2-4(3)6/h3-4,7H,1-2,6H2/t3-,4+/m0/s1

InChI Key

NNDGWIOJJXUONO-IUYQGCFVSA-N

Isomeric SMILES

C1[C@H]([C@H](CN1)F)N

Canonical SMILES

C1C(C(CN1)F)N

Origin of Product

United States

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